1-Cyano-2-dodecylguanidine
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Overview
Description
1-Cyano-2-dodecylguanidine is a chemical compound with the molecular formula C14H28N4 and a molecular weight of 252.4 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group and a dodecyl chain attached to a guanidine moiety.
Preparation Methods
The synthesis of 1-Cyano-2-dodecylguanidine typically involves the reaction of dodecylamine with cyanamide under acidic conditions . The reaction proceeds through a nucleophilic addition mechanism, where dodecylamine reacts with cyanamide to form the corresponding guanidine derivative. The reaction conditions often include the use of an acid catalyst to facilitate the nucleophilic addition and subsequent neutralization to form the guanidine salt.
Chemical Reactions Analysis
1-Cyano-2-dodecylguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyano-2-dodecylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research has explored its potential use in developing new pharmaceuticals due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-Cyano-2-dodecylguanidine involves its interaction with specific molecular targets. The cyano group and the guanidine moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Cyano-2-dodecylguanidine can be compared with other similar compounds, such as:
N-dodecylguanidine: Similar in structure but lacks the cyano group.
1-Cyano-2-ethylguanidine: Has a shorter alkyl chain compared to this compound.
1-Cyano-2-methylguanidine: Features a methyl group instead of a dodecyl chain.
The uniqueness of this compound lies in its long dodecyl chain, which imparts specific physical and chemical properties, making it suitable for various applications.
Properties
CAS No. |
60852-93-9 |
---|---|
Molecular Formula |
C14H28N4 |
Molecular Weight |
252.40 g/mol |
IUPAC Name |
1-cyano-2-dodecylguanidine |
InChI |
InChI=1S/C14H28N4/c1-2-3-4-5-6-7-8-9-10-11-12-17-14(16)18-13-15/h2-12H2,1H3,(H3,16,17,18) |
InChI Key |
ZCMMHGJSJPIDJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN=C(N)NC#N |
Origin of Product |
United States |
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